(7-Bromo-3-fluoro-benzofuran-5-yl)methanol
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Overview
Description
(7-Bromo-3-fluoro-benzofuran-5-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-3-fluoro-benzofuran-5-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-3-fluoro-benzofuran-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
(7-Bromo-3-fluoro-benzofuran-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its potential therapeutic effects are being explored for various diseases.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (7-Bromo-3-fluoro-benzofuran-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth in cancer cells or antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another compound with similar therapeutic applications.
Angelicin: Known for its use in treating skin conditions.
Properties
Molecular Formula |
C9H6BrFO2 |
---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
(7-bromo-3-fluoro-1-benzofuran-5-yl)methanol |
InChI |
InChI=1S/C9H6BrFO2/c10-7-2-5(3-12)1-6-8(11)4-13-9(6)7/h1-2,4,12H,3H2 |
InChI Key |
QBSXEWHKYAFMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CO2)F)Br)CO |
Origin of Product |
United States |
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